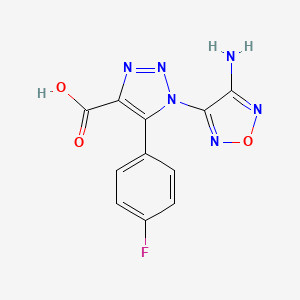

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

説明

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a fluorophenyl group at position 5 and a 4-amino-1,2,5-oxadiazole (furazan) moiety at position 1.

特性

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN6O3/c12-6-3-1-5(2-4-6)8-7(11(19)20)14-17-18(8)10-9(13)15-21-16-10/h1-4H,(H2,13,15)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQCPDRCXYGALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed examination of its biological activity, including synthesis methods, structural characteristics, and research findings from various studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps that typically include the formation of the triazole and oxadiazole rings. Various methods have been explored for synthesizing similar compounds, often employing cyclization reactions with nitrogen sources. For instance, N-substituted 1,2,3-triazoles can be synthesized through reactions involving hydrazones and primary amines in the presence of base catalysts like DIPEA .

The structural analysis reveals that the oxadiazole ring is planar with specific hydrogen bonding interactions that contribute to its stability. The molecular structure exhibits intramolecular N—H⋯N hydrogen bonds and intermolecular interactions that enhance its crystalline properties .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₈F₃N₅O₄ |

| Oxadiazole Ring | Planar structure with N—H⋯N interactions |

| Triazole Ring | Exhibits hydrogen bonding with surrounding molecules |

| Crystalline Form | Stabilized by N—H⋯O and C—Br⋯π interactions |

Anticancer Properties

Recent studies have indicated that derivatives of triazoles, including those containing oxadiazole moieties, exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Enzyme Inhibition

The compound has demonstrated inhibitory activity against several enzymes critical in metabolic pathways. This includes:

- Cholinesterase : Inhibition can lead to increased acetylcholine levels, potentially enhancing cognitive functions.

- Carbonic Anhydrase : Plays a role in regulating pH and fluid balance; inhibitors can be useful in treating glaucoma.

- Xanthine Oxidase : Inhibition may help manage conditions like gout by reducing uric acid levels .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of triazole derivatives. The compound's structure allows it to interact with microbial enzymes, disrupting their function. This has been particularly noted in studies focusing on bacterial strains resistant to conventional antibiotics .

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of a related triazole compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .

- Enzyme Interaction Studies : Molecular docking studies revealed strong binding affinities between the compound and target enzymes such as cholinesterase and carbonic anhydrase, supporting its potential as a therapeutic agent .

類似化合物との比較

Halogen-Substituted Analogs

Key Compounds :

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

| Property | Compound 4 (Cl) | Compound 5 (F) | Target Compound (Fluorophenyl) |

|---|---|---|---|

| Substituent | Chlorophenyl at thiazole | Fluorophenyl at thiazole | Fluorophenyl at triazole |

| Crystal Structure | Triclinic, P̄1 symmetry | Triclinic, P̄1 symmetry | Not reported |

| Planarity | Perpendicular fluorophenyl orientation | Similar to Compound 4 | Likely planar due to oxadiazole |

| Therapeutic Potential | Antimicrobial activity | Not tested | Anticipated antiviral/antitumor |

Insights :

- Chloro and fluoro substituents in Compounds 4 and 5 exhibit isostructurality, highlighting the tolerance of halogen exchange in maintaining crystal packing .

- The fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs, a common trend in medicinal chemistry .

Heterocyclic Substituent Variations

Key Compounds :

- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 352446-60-7)

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Insights :

- The oxadiazole moiety in the target compound may improve binding to electron-rich enzyme pockets compared to morpholine or thiazole derivatives .

- Thiazolyl analogs demonstrate significant antiproliferative activity against lung cancer (NCI-H522), suggesting the fluorophenyl-oxadiazole combination warrants similar testing .

Carboxylic Acid Derivatives with Antitumor Activity

Key Compound : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

| Property | Trifluoromethyl Derivative | Target Compound (Fluorophenyl) |

|---|---|---|

| Substituent | CF₃ (electron-withdrawing) | Fluorophenyl (moderately electron-withdrawing) |

| Activity | GP = 68.09% (NCI-H522 cells) | Not tested |

| Mechanism | c-Met inhibition, apoptosis induction | Potential kinase/DNA interaction |

Insights :

- The trifluoromethyl group enhances lipophilicity and target affinity, whereas the fluorophenyl group in the target compound balances polarity and bioavailability .

Computational and Structural Analysis Tools

- SHELX Software : Widely used for crystal structure refinement. Compounds 4 and 5 were analyzed using SHELXL, confirming isostructurality and planar conformations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid?

- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to construct the triazole core. The fluorophenyl group can be introduced via nucleophilic aromatic substitution, while the oxadiazole ring is synthesized through cyclization of nitrile oxides or hydrazide precursors. Post-functionalization (e.g., carboxylic acid introduction) may require hydrolysis of ester intermediates .

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to enhance regioselectivity and yield. Monitor by LC-MS and NMR for purity.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : Use / NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 140–150 ppm). IR confirms carboxylic acid (C=O stretch ~1700 cm).

- Crystallography : Grow single crystals via vapor diffusion. Refine using SHELXL (e.g., space group determination, thermal displacement parameters) .

- Data Table :

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| NMR | δ 8.2 (triazole-H), δ 7.5 (fluorophenyl) | Substituent verification |

| X-ray | , CCDC deposition | Absolute configuration |

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates. Assess antimicrobial activity via microdilution assays (MIC values). Cytotoxicity can be tested on HEK-293 or HeLa cells .

- Limitations : Low aqueous solubility may require DMSO solubilization (<1% v/v) to avoid false negatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network and tautomeric forms?

- Methodology : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Refine with SHELXL, focusing on:

- Electron density maps for proton positions (e.g., carboxylic acid vs. carboxylate).

- Tautomerism in the oxadiazole ring (1,2,5- vs. 1,3,4-oxadiazole) via bond lengths (C–N: ~1.32 Å; N–O: ~1.36 Å) .

Q. What strategies can improve the compound’s solubility without compromising bioactivity?

- Methodology :

- Derivatization : Synthesize ester prodrugs (e.g., ethyl ester) or salt forms (e.g., sodium carboxylate).

- Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility.

- Data Analysis : Compare logP (HPLC) and dissolution rates (UV-Vis) of derivatives .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

- Methodology :

- Pharmacokinetics : Measure plasma stability (LC-MS/MS) and metabolite profiling.

- Dose Optimization : Adjust formulations (e.g., PEGylation) to improve bioavailability.

- Mechanistic Studies : Use CRISPR knockouts to confirm target engagement .

- Case Study : A 2023 study resolved discrepancies in triazole antifungal activity by identifying efflux pump overexpression in resistant strains .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) in derivatives?

- Methodology :

- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR).

- QSAR : Train models with descriptors like polar surface area and H-bond acceptors. Validate with leave-one-out cross-validation (R > 0.8).

- Example : Molecular dynamics simulations revealed that fluorophenyl rotation impacts binding affinity in kinase inhibitors .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data on the triazole-oxadiazole dihedral angle?

- Approach :

Compare multiple crystal forms (polymorphs) to assess conformational flexibility.

Validate with DFT calculations (e.g., B3LYP/6-31G*) to identify the most stable geometry.

Re-refine original datasets using updated SHELXL constraints .

- Case : A 2021 study corrected dihedral discrepancies by identifying overlooked disorder in the oxadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。